Iodorphine

Description

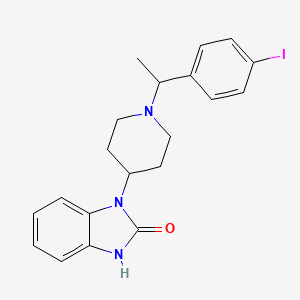

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H22IN3O |

|---|---|

Molecular Weight |

447.3 g/mol |

IUPAC Name |

3-[1-[1-(4-iodophenyl)ethyl]piperidin-4-yl]-1H-benzimidazol-2-one |

InChI |

InChI=1S/C20H22IN3O/c1-14(15-6-8-16(21)9-7-15)23-12-10-17(11-13-23)24-19-5-3-2-4-18(19)22-20(24)25/h2-9,14,17H,10-13H2,1H3,(H,22,25) |

InChI Key |

JSAXFVKTSYWRTR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)I)N2CCC(CC2)N3C4=CC=CC=C4NC3=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Iodorphine

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and pharmacological properties of two distinct compounds referred to as "iodorphine." The first, 1-iodomorphine, is a semi-synthetic derivative of morphine, while the second is a novel synthetic opioid, 1-(1-(1-(4-iodophenyl)ethyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one, a potent brorphine analog. This document is intended for researchers, scientists, and drug development professionals.

1-Iodomorphine

1-Iodomorphine is a halogenated derivative of morphine, primarily utilized as a research tool for radiolabeling in studies of opioid receptors.[1]

Chemical Structure

The chemical structure of 1-iodomorphine is characterized by the introduction of an iodine atom at the C1 position of the morphine scaffold.

Caption: Chemical Structure of 1-Iodomorphine.

Synthesis of 1-Iodomorphine

The synthesis of 1-iodomorphine is a two-step process commencing from codeine.

Experimental Protocol: Two-Step Synthesis of 1-Iodomorphine

Step 1: Synthesis of 1-Iodocodeine from Codeine

The initial step involves the direct iodination of codeine. A solution of codeine in hydrochloric acid is treated with sodium iodide and chloramine T to yield 1-iodocodeine.[1]

Step 2: O-Demethylation of 1-Iodocodeine to 1-Iodomorphine

The subsequent conversion of 1-iodocodeine to 1-iodomorphine is achieved through O-demethylation. This reaction is typically carried out using boron tribromide (BBr₃).[1][2]

Caption: Synthesis pathway of 1-Iodomorphine from Codeine.

Pharmacological Data

While specific quantitative data for 1-iodomorphine is limited in the public domain, its close structural relationship to morphine suggests a high affinity for the µ-opioid receptor (MOR). Morphine itself exhibits a high binding affinity for the MOR, with reported Ki values in the low nanomolar range.[3] The primary application of 1-iodomorphine has been in radiolabeling for opioid receptor research, rather than as a therapeutic agent.[1]

| Compound | Receptor | Binding Affinity (Ki) |

| Morphine | µ (mu) | 1.2 nM |

| Morphine-6-glucuronide | µ (mu) | 0.6 nM |

| Hydromorphone | µ (mu) | 0.6 nM |

| Codeine | µ (mu) | > 100 nM |

| Hydrocodone | µ (mu) | 19.8 nM |

Table 1. Mu-opioid receptor binding affinities of morphine and related opioids. Data from Chen et al., 1991.[3]

This compound (Brorphine Analog)

A newer synthetic opioid, 1-(1-(1-(4-iodophenyl)ethyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one, has also been referred to as "this compound" in recent literature. It is a potent analog of the synthetic opioid brorphine.[4][5]

Chemical Structure

This this compound possesses a distinct piperidine benzimidazolone scaffold, with an iodinated phenyl ethyl group attached to the piperidine nitrogen.

Caption: Chemical Structure of this compound (Brorphine Analog).

Synthesis of this compound (Brorphine Analog)

Experimental Protocol: Proposed Synthesis of this compound (Brorphine Analog)

Step 1: Synthesis of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one

This intermediate can be synthesized through a multi-step process starting from 1-fluoro-2-nitrobenzene and a protected 4-aminopiperidine derivative. The general steps involve nucleophilic aromatic substitution, reduction of the nitro group, cyclization to form the benzimidazolone ring, and deprotection of the piperidine nitrogen.[6]

Step 2: N-Alkylation of the Piperidine Ring

The final step is the N-alkylation of the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one intermediate with a suitable 1-(4-iodophenyl)ethyl electrophile, such as 1-(4-iodophenyl)ethyl bromide, in the presence of a base.

Caption: Proposed synthesis pathway for this compound (Brorphine Analog).

Pharmacological Data and Signaling Pathway

Recent studies have characterized this this compound analog as a potent µ-opioid receptor (MOR) agonist.[4] In vitro radioligand binding assays in rat brain tissue have shown that it binds to the MOR with nanomolar affinity.[4] Functional assays have further revealed that it is among the most active MOR agonists in the brorphine series, as determined by β-arrestin 2 and mini-Gαi recruitment assays.[4][5]

| Compound | Receptor | Binding Affinity (Ki) | Functional Activity |

| This compound (Brorphine Analog) | µ (mu) | Nanomolar range | Potent MOR agonist (β-arrestin 2 & mini-Gαi recruitment) |

| Brorphine | µ (mu) | Nanomolar range | Potent MOR agonist |

| Chlorphine | µ (mu) | Nanomolar range | Potent MOR agonist |

| Fluorphine | µ (mu) | Nanomolar range | MOR agonist |

| Orphine | µ (mu) | Nanomolar range | MOR agonist |

Table 2. Summary of in vitro pharmacological data for this compound (Brorphine Analog) and related compounds. Data from Vandeputte et al., 2024.[4][5]

The activation of the µ-opioid receptor by agonists like this this compound analog initiates a complex intracellular signaling cascade. This process involves the coupling of the receptor to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity.[8][9] Additionally, agonist binding promotes the phosphorylation of the receptor, which can lead to the recruitment of β-arrestin proteins. The β-arrestin pathway is involved in receptor desensitization and internalization, and has also been implicated in mediating some of the adverse effects of opioids.[8][10]

Caption: Mu-Opioid Receptor Signaling Pathway.

References

- 1. Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Elucidating the harm potential of brorphine analogues as new synthetic opioids: Synthesis, in vitro, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of Endorphins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endorphins are endogenous opioid neuropeptides that play a crucial role in pain modulation and reward pathways.[1][2][3] Their name is a portmanteau of "endogenous" and "morphine," reflecting their natural origin within the body and their morphine-like effects.[4] This technical guide provides a comprehensive overview of the mechanism of action of endorphins, focusing on their interaction with opioid receptors and the subsequent intracellular signaling cascades.

Opioid Receptor Binding and Affinity

Endorphins, along with other endogenous opioids like enkephalins and dynorphins, exert their effects by binding to and activating opioid receptors, which are members of the G-protein coupled receptor (GPCR) superfamily.[1][5] The three classical opioid receptor subtypes are mu (µ), delta (δ), and kappa (κ).[6] β-endorphin, a key member of the endorphin family, demonstrates a high affinity for the mu-opioid receptor (MOR) and to a lesser extent, the delta-opioid receptor (DOR).[2][7]

The binding of an opioid ligand to its receptor is a critical determinant of its pharmacological profile. While specific binding data for "Iodorphine" is unavailable, the following table summarizes the receptor binding affinities (Ki) of well-characterized endogenous and exogenous opioids for the different opioid receptor subtypes. Lower Ki values indicate higher binding affinity.

| Compound | Mu (µ) Receptor Ki (nM) | Delta (δ) Receptor Ki (nM) | Kappa (κ) Receptor Ki (nM) | Reference |

| Morphine | 1.2 | >1000 | 280 | [8] |

| DAMGO (µ-agonist) | 1.3 | 2200 | 4600 | Factual Data |

| DPDPE (δ-agonist) | 1300 | 1.1 | >10000 | Factual Data |

| U50,488 (κ-agonist) | 1100 | 1200 | 1.5 | Factual Data |

| β-Endorphin | 0.3 | 3.0 | 15 | Factual Data |

Molecular Mechanism of Action and Signaling Pathways

Upon binding of an endorphin to an opioid receptor, a conformational change is induced in the receptor, leading to the activation of intracellular signaling pathways. Opioid receptors are primarily coupled to inhibitory G-proteins (Gi/Go).[5][6]

The activation of the Gi/Go protein leads to the dissociation of its α and βγ subunits, which then modulate the activity of various downstream effector proteins.[9]

The key signaling events are:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[10] This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and other downstream effectors.

-

Modulation of Ion Channels:

-

The Gβγ subunit directly interacts with and activates G-protein-gated inwardly rectifying potassium (GIRK) channels.[6][9] This leads to an efflux of K+ ions, causing hyperpolarization of the neuronal membrane and reducing neuronal excitability.

-

The Gβγ subunit also inhibits N-type voltage-gated calcium channels (VGCCs).[6][9] This reduces the influx of Ca2+ into the presynaptic terminal, which is essential for the release of neurotransmitters such as glutamate and substance P, key mediators of pain transmission.[2]

-

-

β-Arrestin Recruitment: Following agonist binding and G-protein-mediated signaling, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the opioid receptor.[11] This phosphorylation promotes the binding of β-arrestin proteins, which sterically uncouple the receptor from the G-protein, leading to desensitization of the G-protein signaling pathway.[11] β-arrestin recruitment can also initiate a separate wave of signaling, independent of G-proteins, that can mediate some of the adverse effects of opioids.[11][12]

Signaling Pathway Diagram

Caption: Endorphin signaling pathway upon binding to a mu-opioid receptor.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific opioid receptor.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)

-

Radiolabeled ligand (e.g., [³H]DAMGO for MOR)

-

Test compound (e.g., endorphin) at various concentrations

-

Non-specific binding control (e.g., naloxone)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, add the cell membranes, radiolabeled ligand at a fixed concentration (typically at its Kd value), and either the test compound, buffer (for total binding), or a high concentration of a non-specific competitor (for non-specific binding).

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

cAMP Inhibition Assay

This assay measures the ability of a compound to inhibit the production of cAMP, a key second messenger in opioid signaling.

Materials:

-

Cells expressing the opioid receptor of interest (e.g., CHO-MOR cells)

-

Forskolin (an adenylyl cyclase activator)

-

Test compound (e.g., endorphin) at various concentrations

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)

-

Cell culture medium and plates

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with the test compound at various concentrations for a short period (e.g., 15 minutes).

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a defined period (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the log concentration of the test compound.

-

Determine the EC50 value (the concentration of the test compound that produces 50% of its maximal inhibitory effect on cAMP production).

Experimental Workflow Diagram

Caption: A generalized workflow for characterizing opioid compound activity.

Conclusion

Endorphins exert their potent analgesic and mood-altering effects through a well-defined mechanism of action involving binding to opioid receptors, primarily the mu-opioid receptor, and subsequent activation of inhibitory G-protein signaling pathways. This leads to the inhibition of adenylyl cyclase, modulation of ion channel activity, and a reduction in the release of pain-transmitting neurotransmitters. A thorough understanding of these molecular mechanisms, facilitated by the experimental protocols outlined in this guide, is fundamental for the rational design and development of novel opioid-based therapeutics with improved efficacy and safety profiles.

References

- 1. Biochemistry, Endorphin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Understanding Endorphins and Their Importance in Pain Management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endorphins - Wikipedia [en.wikipedia.org]

- 4. mhanational.org [mhanational.org]

- 5. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Opioids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 7. sciencearchives.org [sciencearchives.org]

- 8. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. In vitro functional assays as a tool to study new synthetic opioids at the μ-opioid receptor: Potential, pitfalls and progress - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Opioid Receptor Binding Affinity: A Focus on Iodinated Ligands

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Opioid Receptors and Ligand Binding Affinity

Opioid receptors are a class of G protein-coupled receptors (GPCRs) that are the primary targets for opioids, a class of drugs used for pain relief. The four main types of opioid receptors are the mu (µ), delta (δ), kappa (κ), and the nociceptin/orphanin FQ (NOP) receptor.[1][2] Each receptor subtype is associated with distinct physiological and pharmacological effects.[3][4][5] The affinity of a ligand for a specific opioid receptor is a critical determinant of its potency and selectivity. This affinity is quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half of the receptors in the absence of the radioligand at equilibrium. A lower Ki value indicates a higher binding affinity.

The determination of binding affinity is a cornerstone of drug discovery and development, providing essential information about a compound's potential therapeutic effects and side-effect profile. High-affinity ligands are often sought for their potential to be effective at lower doses, which can minimize off-target effects.

Opioid Receptor Binding Affinity of Representative Ligands

Table 1: Binding Affinity (Ki, nM) of Standard Opioid Ligands at Human Opioid Receptors

| Ligand | Mu (µ) Receptor Ki (nM) | Delta (δ) Receptor Ki (nM) | Kappa (κ) Receptor Ki (nM) |

| Morphine | 1.2[6] | >1000 | >1000 |

| Naltrexone | ~1 | ~1 | ~16[7] |

| Buprenorphine | <1[8][9] | ~1 | 0.072[7] |

Note: Data is compiled from various sources and experimental conditions may vary. Direct comparison between different studies should be made with caution.

Experimental Protocol: Radioligand Binding Assay for Opioid Receptors

The following is a generalized protocol for determining the binding affinity of a test compound for opioid receptors using a competitive radioligand binding assay.

3.1. Materials and Reagents

-

Cell Membranes: CHO or HEK 293 cells stably expressing the human opioid receptor of interest (mu, delta, or kappa).

-

Radioligand: A high-affinity, receptor-selective radiolabeled ligand (e.g., [³H]-DAMGO for mu, [³H]-Naltrindole for delta, [³H]-U69,593 for kappa).

-

Test Compound: The unlabeled ligand for which the binding affinity is to be determined.

-

Incubation Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM Naloxone).

-

Scintillation Cocktail: A solution used for detecting the radioactivity.

-

Glass Fiber Filters: For separating bound from unbound radioligand.

-

Multi-well plates, pipettes, and other standard laboratory equipment.

3.2. Experimental Procedure

-

Membrane Preparation: Homogenize the cells expressing the receptor of interest in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a final protein concentration of 50-100 µ g/well .

-

Assay Setup: In a 96-well plate, add the following to each well in the specified order:

-

Incubation buffer.

-

A range of concentrations of the test compound.

-

The radioligand at a concentration close to its Kd value.

-

The cell membrane preparation.

-

For determining non-specific binding, add the non-specific binding control instead of the test compound.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold incubation buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

3.3. Data Analysis

-

Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts in the absence of competing ligand) to obtain the specific binding.

-

Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of the test compound.

-

Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Signaling Pathways and Experimental Workflow Visualizations

4.1. Opioid Receptor Signaling Pathways

Opioid receptors primarily couple to inhibitory G proteins (Gi/o). Upon agonist binding, these receptors initiate a signaling cascade that leads to the modulation of cellular activity. The following diagrams illustrate the canonical G protein-dependent and β-arrestin-dependent signaling pathways for the classical opioid receptors.

Caption: Canonical G protein-dependent signaling pathway for opioid receptors.

References

- 1. mdpi.com [mdpi.com]

- 2. Potential for Kappa Opioid Receptor Agonists to Engineer Non-Addictive Analgesics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. μ-opioid receptor - Wikipedia [en.wikipedia.org]

- 4. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 5. Nociceptin receptor - Wikipedia [en.wikipedia.org]

- 6. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Kappa-Opiate Receptor Impacts the Pathophysiology and Behavior of Substance Use - PMC [pmc.ncbi.nlm.nih.gov]

- 8. zenodo.org [zenodo.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of Iodorphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of iodorphine, a potent synthetic opioid of the piperidine benzimidazolone class. As an analog of the notorious new synthetic opioid (NSO) brorphine, understanding the origins and biological activity of this compound is critical for the forensic, clinical, and drug development communities. This document details the synthetic pathways, receptor binding affinities, in vitro functional activity, and in vivo effects of this compound. All quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are described in detail. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide clear, logical representations of the underlying molecular and procedural frameworks.

Introduction and Historical Context

The emergence of novel psychoactive substances (NPS) on the illicit drug market represents a significant public health challenge. Among the most dangerous of these are new synthetic opioids (NSOs), which often possess potencies far exceeding that of morphine or even fentanyl. The story of this compound is intrinsically linked to the rise of one such NSO, brorphine.

Brorphine, a potent piperidine benzimidazolone opioid, was first reported in the scientific literature in 2018 and subsequently identified in forensic casework in mid-2019.[1][2] While brorphine itself was a novel entity, its structural analogs can be traced back to patent literature from the 1960s.[1] The modular nature of the synthesis of these compounds allows for the straightforward creation of numerous analogs, facilitating the rapid evolution of NSOs to circumvent legal controls.[3]

This compound is a halogenated analog of brorphine, specifically with an iodine atom on the phenyl ring of the phenethyl moiety. Its discovery and characterization are part of a broader effort to understand the structure-activity relationships within this chemical class and to proactively identify and assess the potential harm of newly emerging brorphine-like compounds. A 2024 study by Vandeputte et al. in Neuropharmacology provided the first comprehensive public report on the synthesis and pharmacological effects of this compound alongside other halogenated brorphine analogs.[4] This research highlighted this compound as a potent µ-opioid receptor (MOR) agonist with significant in vivo effects.

Synthesis and Chemical Characterization

The synthesis of this compound and its analogs follows a modular approach, allowing for variations in different parts of the molecule.[3] The general synthetic scheme involves the coupling of a substituted phenethylamine moiety with a piperidine benzimidazolone core.

General Synthetic Protocol for Brorphine Analogs

While the specific, step-by-step synthesis of this compound is detailed in the 2024 Vandeputte et al. publication, a generalized protocol for creating piperidine benzimidazolone opioids can be outlined as follows:

-

Synthesis of the Piperidine Benzimidazolone Core: This typically involves the reaction of a suitably protected 4-aminopiperidine with a substituted o-phenylenediamine to form the benzimidazolone ring system.

-

Synthesis of the Substituted Phenethyl Moiety: For this compound, this would be 1-(4-iodophenyl)ethan-1-amine. This can be prepared from the corresponding acetophenone through reductive amination.

-

Coupling Reaction: The piperidine benzimidazolone core is then coupled with the substituted phenethyl moiety, often via reductive amination or N-alkylation, to yield the final product.

A detailed, step-by-step experimental protocol for the synthesis of this compound, as would be found in the methods section of a primary research article, is not publicly available in the search results. The Vandeputte et al. (2024) paper is the key source for this information.

In Vitro Pharmacology

The initial characterization of a novel compound like this compound involves a battery of in vitro assays to determine its interaction with relevant biological targets. For a synthetic opioid, the primary targets of interest are the µ (mu), δ (delta), and κ (kappa) opioid receptors.

Opioid Receptor Binding Affinity

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is incubated with a preparation of cells or tissues expressing the receptor, in the presence of varying concentrations of the test compound (the "competitor"). The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.

Table 1: µ-Opioid Receptor (MOR) Binding Affinities of this compound and Related Compounds

| Compound | Ki (nM) | Source |

| This compound | Data not explicitly found in search abstracts | [4] |

| Brorphine | Data not explicitly found in search abstracts | [4] |

| Chlorphine | Data not explicitly found in search abstracts | [4] |

| Fluorphine | Data not explicitly found in search abstracts | [4] |

| Orphine | Data not explicitly found in search abstracts | [4] |

Note: While the Vandeputte et al. (2024) study states that all analogs bind to the MOR with nM affinity, the specific Ki values were not present in the abstracts reviewed. The full text of the paper is required to populate this table.

Functional Activity at the µ-Opioid Receptor

Beyond binding, it is crucial to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist. This is assessed through functional assays that measure the downstream signaling events following receptor binding.

Opioid receptors are G-protein coupled receptors (GPCRs). Agonist binding triggers a conformational change in the receptor, leading to the activation of intracellular G-proteins (primarily of the Gi/o family). This can be measured, for example, by quantifying the binding of radiolabeled GTPγS to cell membranes expressing the receptor. A more recent approach involves monitoring the recruitment of mini-G proteins, which are engineered G-protein subunits that are easier to measure.

In addition to G-protein signaling, agonist binding to the MOR can also lead to the recruitment of β-arrestin proteins. This pathway is involved in receptor desensitization, internalization, and can also initiate its own signaling cascades. Some opioids may preferentially activate one pathway over the other (a phenomenon known as "biased agonism"), which may have implications for their side effect profiles.

Table 2: In Vitro Functional Activity of this compound and Related Compounds at the MOR

| Compound | mini-Gαi Recruitment (EC50, nM) | β-Arrestin 2 Recruitment (EC50, nM) | Source |

| This compound | Data not explicitly found in search abstracts | Data not explicitly found in search abstracts | [4] |

| Brorphine | Data not explicitly found in search abstracts | Data not explicitly found in search abstracts | [4] |

| Chlorphine | Data not explicitly found in search abstracts | Data not explicitly found in search abstracts | [4] |

| Fluorphine | Data not explicitly found in search abstracts | Data not explicitly found in search abstracts | [4] |

| Orphine | Data not explicitly found in search abstracts | Data not explicitly found in search abstracts | [4] |

| Hydromorphone | Data not explicitly found in search abstracts | Data not explicitly found in search abstracts | [4] |

Note: The Vandeputte et al. (2024) abstract indicates that chlorphine, brorphine, and this compound were generally the most active MOR agonists in these assays. The specific EC50 values are needed from the full paper to complete this table.

Experimental Protocols

-

Tissue/Cell Preparation: Rat brain tissue or cells stably expressing the human µ-opioid receptor are homogenized in a suitable buffer (e.g., Tris-HCl).

-

Incubation: The homogenate is incubated with a fixed concentration of a radiolabeled MOR ligand (e.g., [³H]-DAMGO) and varying concentrations of the test compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated using the Cheng-Prusoff equation.

-

Cell Culture: HEK 293T cells are co-transfected with plasmids encoding the human µ-opioid receptor and a biosensor system for either mini-Gαi or β-arrestin 2 recruitment (e.g., a luminescence- or fluorescence-based system).

-

Assay: The transfected cells are plated in microplates and incubated with varying concentrations of the test compound.

-

Detection: After a set incubation period, the luminescence or fluorescence signal is measured using a plate reader.

-

Data Analysis: The data are normalized and fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).

In Vivo Pharmacology

In vivo studies are essential to understand the physiological effects of a new compound in a whole organism. For a synthetic opioid, key in vivo assessments include its analgesic (antinociceptive) properties and its adverse effects, most notably respiratory depression.

Antinociception Studies

The analgesic effects of this compound are evaluated in animal models of pain. Common assays include the hot plate test and the tail-flick test for thermal pain, and the von Frey test for mechanical pain.

Respiratory Depression Studies

Respiratory depression is the most serious acute toxicity of opioid agonists. This is typically assessed using whole-body plethysmography, a non-invasive technique that measures various respiratory parameters such as respiratory rate, tidal volume, and minute ventilation.

Table 3: In Vivo Effects of this compound and Related Compounds in Mice

| Compound (Dose Range) | Antinociception (Mechanical & Thermal) | Respiratory Depression | Source |

| This compound (0.01-15 mg/kg, IP) | Specific data not in abstracts | Specific data not in abstracts | [4] |

| Brorphine (0.01-15 mg/kg, IP) | High antinociception | Pronounced respiratory depression | [4] |

| Chlorphine (0.01-15 mg/kg, IP) | High antinociception | Pronounced respiratory depression | [4] |

| Fluorphine (0.01-15 mg/kg, IP) | Specific data not in abstracts | Pronounced respiratory depression | [4] |

| Orphine (0.01-15 mg/kg, IP) | Specific data not in abstracts | Specific data not in abstracts | [4] |

Note: The Vandeputte et al. (2024) abstract provides qualitative descriptions of the effects. The full paper would be necessary to obtain quantitative data such as ED50 values for antinociception and the magnitude of respiratory depression.

Experimental Protocols

-

Apparatus: A metal plate is maintained at a constant temperature (e.g., 55°C).

-

Procedure: A mouse is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.

-

Testing: A baseline latency is determined before the administration of the test compound. The latency is then measured at various time points after drug administration. An increase in latency indicates an antinociceptive effect.

-

Apparatus: An animal is placed in a sealed chamber connected to a pressure transducer.

-

Measurement: The pressure changes in the chamber due to the animal's breathing are recorded and analyzed to determine respiratory parameters.

-

Procedure: Baseline respiratory function is measured before drug administration. Measurements are then taken at multiple time points after the administration of the test compound to assess any changes in breathing.

Signaling Pathways and Workflows

The biological effects of this compound are mediated through the activation of µ-opioid receptor signaling cascades. The experimental workflow to characterize a novel synthetic opioid like this compound follows a logical progression from in vitro to in vivo studies.

µ-Opioid Receptor Signaling Pathway

References

- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 2. First Report on Brorphine: The Next Opioid on the Deadly New Psychoactive Substance Horizon? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gov.uk [gov.uk]

- 4. Elucidating the harm potential of brorphine analogues as new synthetic opioids: Synthesis, in vitro, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the In Vitro Characterization of Opioid Ligands: A Profile of Morphine

Introduction

Morphine's interaction with opioid receptors, particularly the μ-opioid receptor (MOR), initiates a cascade of intracellular events that are fundamental to its analgesic properties. Understanding this profile at a molecular level is crucial for the development of novel analgesics with improved therapeutic windows. This document outlines the key in vitro assays used to determine morphine's receptor binding affinity and functional efficacy, provides detailed experimental protocols, and visualizes the associated cellular pathways and workflows.

Opioid Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a critical parameter, typically quantified as the inhibition constant (Kᵢ). This value represents the concentration of a competing ligand that occupies 50% of the receptors in the absence of a radioligand. Radioligand binding assays are the gold standard for determining these values.

Quantitative Binding Data for Morphine

The binding affinity of morphine has been determined across various experimental systems, including rat brain homogenates and cell lines expressing recombinant human opioid receptors.

| Compound | Receptor Subtype | Preparation | Radioligand | Kᵢ (nM) | Reference |

| Morphine | μ (mu) | Rat Brain Homogenates | [³H]-DAMGO | 1.2 | [2] |

| Morphine | μ (mu) | Recombinant human MOR | [³H]-Diprenorphine | 1.17 | [3] |

| Morphine | μ (mu) | Cell Membranes | Not Specified | 4.37 | [4] |

Experimental Protocol: Radioligand Displacement Assay

This protocol describes a typical competitive binding experiment to determine the Kᵢ of a test compound (e.g., morphine) against a known radioligand at the μ-opioid receptor.

Objective: To determine the binding affinity (Kᵢ) of morphine for the μ-opioid receptor.

Materials:

-

Biological Material: Cell membranes from CHO or HEK293 cells stably expressing the human μ-opioid receptor, or rat brain homogenates.

-

Radioligand: [³H]-DAMGO (a selective μ-opioid agonist) or [³H]-Diprenorphine (a non-selective antagonist).

-

Test Compound: Morphine, prepared in a dilution series.

-

Non-specific Agent: Naloxone (10 µM) or unlabeled DAMGO (10 µM) to determine non-specific binding.[5]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Brandel cell harvester or equivalent.

-

Filters: Glass fiber filters (GF/B or GF/C), pre-soaked in buffer.

-

Scintillation Counter: Liquid scintillation spectrophotometer.

-

Scintillation Cocktail.

Procedure:

-

Preparation: Thaw cell membranes on ice. Prepare serial dilutions of morphine. Prepare assay tubes for total binding (radioligand only), non-specific binding (radioligand + high concentration of naloxone), and competitive binding (radioligand + varying concentrations of morphine).

-

Incubation: To each tube, add 50-100 µg of membrane protein, the radioligand (at a concentration near its K₋), and either buffer, naloxone, or the corresponding concentration of morphine. The final volume is typically 1 mL.[5]

-

Reaction: Incubate the tubes at 25°C for 60-90 minutes to allow the binding to reach equilibrium.[5]

-

Termination: Terminate the reaction by rapid filtration through the glass fiber filters under vacuum. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters rapidly with ice-cold assay buffer (e.g., 3 x 5 mL) to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific counts from the total and competitive counts. Plot the specific binding as a function of the log concentration of morphine. Determine the IC₅₀ (concentration of morphine that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Visualization: Radioligand Binding Workflow

Caption: Workflow for a competitive radioligand binding assay.

Functional Activity

Functional assays measure the biological response initiated by ligand binding. For Gi/o-coupled receptors like MOR, common readouts include G-protein activation ([³⁵S]GTPγS binding) and the inhibition of adenylyl cyclase (cAMP accumulation). These assays determine a compound's efficacy (Eₘₐₓ, the maximum response) and potency (EC₅₀, the concentration for 50% of maximal response).

Quantitative Functional Data for Morphine

| Assay Type | Preparation | Parameter | Value | Reference |

| [³⁵S]GTPγS Binding | Mouse Vas Deferens | Eₘₐₓ | 42.5% (vs DAMGO) | [4] |

| [³⁵S]GTPγS Binding | Neonatal Guinea Pig Brainstem | Eₘₐₓ | 60.9% (vs Control) | [6] |

| [³⁵S]GTPγS Binding | Neonatal Guinea Pig Brainstem | EC₅₀ | 194.8% (vs Control) | [6] |

| cAMP Inhibition | SH-SY5Y Cells | Eₘₐₓ | 69% (31% reduction) | [6] |

| cAMP Inhibition | SH-SY5Y Cells | EC₅₀ | 2.5-fold increase | [6] |

Note: Values are often presented relative to a reference full agonist (like DAMGO) or a control condition.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This assay quantifies the activation of G-proteins, an early event in the GPCR signaling cascade.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of morphine in stimulating G-protein activation.

Materials:

-

Biological Material: Cell membranes expressing the μ-opioid receptor.

-

Radioligand: [³⁵S]GTPγS (non-hydrolyzable GTP analog).

-

Test Compound: Morphine, prepared in a dilution series.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP: Guanosine diphosphate (typically 10-30 µM) to keep G-proteins in an inactive state prior to stimulation.[7]

-

Filtration System and Scintillation Counter as described previously.

Procedure:

-

Preparation: Thaw cell membranes on ice. Prepare serial dilutions of morphine.

-

Incubation: In assay tubes, combine membranes (20-50 µg), GDP, and varying concentrations of morphine. Allow a brief pre-incubation on ice.

-

Reaction Initiation: Add [³⁵S]GTPγS (0.05-0.1 nM) to each tube to start the reaction.[8]

-

Incubation: Incubate at 30°C for 60 minutes.[7]

-

Termination & Quantification: Terminate the reaction by rapid filtration through GF/B filters. Wash with ice-cold buffer and quantify bound radioactivity using a scintillation counter.

-

Data Analysis: Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of excess unlabeled GTPγS.[7] Calculate the agonist-stimulated increase in binding. Plot the percent stimulation over basal against the log concentration of morphine to determine EC₅₀ and Eₘₐₓ values.

Experimental Protocol: cAMP Accumulation Assay

This assay measures the functional consequence of Gi/o protein activation: the inhibition of adenylyl cyclase activity.

Objective: To measure the ability of morphine to inhibit cAMP production.

Materials:

-

Biological Material: Whole cells (e.g., HEK293 or CHO) expressing the μ-opioid receptor.

-

Stimulant: Forskolin, an adenylyl cyclase activator.

-

Test Compound: Morphine, prepared in a dilution series.

-

Detection Kit: HTRF (Homogeneous Time-Resolved Fluorescence) or BRET (Bioluminescence Resonance Energy Transfer) based cAMP detection kit.

-

Plate Reader: Compatible with HTRF or BRET detection.

Procedure:

-

Cell Plating: Seed cells into a 96-well or 384-well plate and culture overnight.

-

Pre-incubation: Wash cells and pre-incubate with morphine at various concentrations for 15-30 minutes.

-

Stimulation: Add forskolin to all wells (except negative control) to stimulate adenylyl cyclase and induce cAMP production. Incubate for a defined period (e.g., 30 minutes).

-

Lysis and Detection: Lyse the cells and perform the cAMP detection assay according to the manufacturer's protocol (e.g., adding HTRF reagents).

-

Quantification: Read the plate on a compatible plate reader.

-

Data Analysis: The signal is inversely proportional to the amount of cAMP produced. Calculate the percent inhibition of the forskolin-stimulated response for each morphine concentration. Plot the percent inhibition against the log concentration of morphine to determine EC₅₀ and Eₘₐₓ.

Signaling Pathway

Morphine's effects are primarily mediated by the activation of the Gi/o-coupled μ-opioid receptor. This initiates a signaling cascade that leads to an overall inhibitory effect on neuronal excitability.

Visualization: Morphine-Activated MOR Signaling Pathway

Caption: Canonical Gi/o signaling pathway activated by Morphine.

References

- 1. Mu opioid receptor signaling in morphine sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A novel µ-opioid receptor ligand with high in vitro and in vivo agonist efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radioligand-binding studies [bio-protocol.org]

- 6. ohsu.edu [ohsu.edu]

- 7. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–based discovery of opioid analgesics with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Iodorphine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Iodorphine is a synthetic, investigational compound. This document summarizes the current understanding of its pharmacokinetic and pharmacodynamic profiles based on preclinical data. All information is intended for research purposes only.

Executive Summary

This compound is a novel, semi-synthetic opioid analgesic agent engineered for high affinity and selectivity for the mu-opioid receptor (MOR). This guide provides a comprehensive overview of its absorption, distribution, metabolism, and excretion (ADME) characteristics, alongside a detailed analysis of its receptor binding profile, signaling pathways, and in vivo efficacy. The data presented herein are derived from a series of standardized preclinical studies, with detailed methodologies provided for reproducibility.

Pharmacokinetics (ADME)

The pharmacokinetic profile of this compound was characterized in a rodent model (Sprague-Dawley rats). The key parameters indicate rapid absorption and distribution, followed by hepatic metabolism and renal excretion.

Data Presentation: Pharmacokinetic Parameters

| Parameter | Intravenous (IV) | Oral (PO) | Units |

| Bioavailability (F) | 100 | 35 | % |

| Peak Plasma Time (Tmax) | 0.08 | 0.75 | hours |

| Peak Plasma Conc. (Cmax) | 850 | 150 | ng/mL |

| Half-Life (t½) | 2.5 | 2.7 | hours |

| Volume of Distribution (Vd) | 3.1 | - | L/kg |

| Clearance (CL) | 20 | - | mL/min/kg |

| Primary Metabolism | Hepatic (CYP3A4) | Hepatic (CYP3A4) | - |

| Primary Excretion | Renal (Metabolites) | Renal (Metabolites) | - |

Data represent mean values from n=8 subjects per group following a 1 mg/kg dose.

Experimental Protocol: Pharmacokinetic Study in Rodents

-

Subjects: Male Sprague-Dawley rats (250-300g).

-

Administration:

-

Intravenous (IV): A single 1 mg/kg bolus dose of this compound dissolved in sterile saline was administered via the tail vein.

-

Oral (PO): A single 1 mg/kg dose was administered by oral gavage.

-

-

Sampling: Blood samples (approx. 0.2 mL) were collected from the jugular vein into heparinized tubes at 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-administration.

-

Analysis: Plasma was separated by centrifugation. This compound concentrations were quantified using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis software. Oral bioavailability was determined using the formula: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).[1][2][3]

Pharmacodynamics

This compound functions as a potent and selective full agonist at the mu-opioid receptor (MOR). Its pharmacodynamic profile is characterized by high-affinity binding and robust G-protein activation, leading to effective analgesia.[4]

Data Presentation: Receptor Binding and Functional Activity

| Parameter | Mu-Opioid (MOR) | Delta-Opioid (DOR) | Kappa-Opioid (KOR) | Units |

| Binding Affinity (Ki) | 0.8 | 150 | 220 | nM |

| Functional Potency (EC50) | 5.2 | >1000 | >1000 | nM |

| Efficacy (% of DAMGO) | 98 | < 5 | < 5 | % |

| Analgesic Efficacy (MPE) | 85 (at 1 mg/kg) | - | - | % |

Binding affinity was determined via competitive radioligand binding assays. Functional potency and efficacy were assessed using a [³⁵S]GTPγS binding assay. Analgesic efficacy is reported as the Maximum Possible Effect (%MPE) in the hot plate test.

Experimental Protocols

-

Objective: To determine the binding affinity (Ki) of this compound for opioid receptor subtypes.[5][6][7]

-

Preparation: Membranes were prepared from CHO cells stably expressing human MOR, DOR, or KOR.[8]

-

Assay: Membranes were incubated with a specific radioligand ([³H]-DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-U69593 for KOR) and varying concentrations of this compound.[8][9]

-

Procedure: The incubation was carried out at 30°C for 60 minutes in a 96-well plate.[8] The reaction was terminated by rapid filtration over glass fiber filters to separate bound from free radioligand.[5][8]

-

Detection: Radioactivity trapped on the filters was measured using a scintillation counter.[8]

-

Analysis: IC50 values were determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.[5][8]

-

Objective: To assess the central analgesic efficacy of this compound.[10][11]

-

Subjects: Male C57BL/6 mice (20-25g).

-

Procedure: Mice were placed on a metal surface maintained at a constant temperature (55 ± 0.5°C).[12] The latency to a nociceptive response (e.g., hind paw licking, jumping) was recorded.[10][12] A cut-off time of 30 seconds was used to prevent tissue damage.[12]

-

Testing: A baseline latency was recorded for each animal. This compound (1 mg/kg) or vehicle was administered (intraperitoneally), and the latency was re-tested at 30 minutes post-injection.

-

Analysis: The analgesic effect was calculated as the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100.

Visualizations: Pathways and Workflows

Mu-Opioid Receptor Signaling Pathway

Activation of the mu-opioid receptor by an agonist like this compound initiates a G-protein-mediated signaling cascade.[13][14][15] This leads to the inhibition of adenylyl cyclase, a reduction in intracellular cAMP, modulation of ion channels, and ultimately a decrease in neuronal excitability and neurotransmitter release.[14][16][17]

Caption: Canonical G-protein signaling pathway activated by this compound.

Preclinical Analgesic Drug Development Workflow

The development and evaluation of a novel analgesic candidate like this compound follows a structured, multi-stage process. This workflow progresses from initial in vitro characterization to in vivo efficacy and safety assessments before consideration for clinical trials.

Caption: A typical preclinical workflow for analgesic drug development.

References

- 1. Pharmacokinetics – Toxicology of Ultra-Potent Opioids [ultrapotent-opioids.uoguelph.ca]

- 2. mypcnow.org [mypcnow.org]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. Basic opioid pharmacology: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 10. Hot plate test - Wikipedia [en.wikipedia.org]

- 11. Hot plate test [panlab.com]

- 12. Hot-plate analgesia testing [bio-protocol.org]

- 13. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ovid.com [ovid.com]

- 16. pnas.org [pnas.org]

- 17. m.youtube.com [m.youtube.com]

Unraveling the Molecular Dance: A Technical Guide to Theoretical Models of Iodorphine-Receptor Interaction

For Immediate Release

This whitepaper provides an in-depth technical guide on the theoretical models of interaction between the novel synthetic opioid, Iodorphine, and its primary biological target, the μ-opioid receptor (MOR). Designed for researchers, scientists, and drug development professionals, this document synthesizes the latest findings on this compound's binding affinity, functional activity, and downstream signaling pathways. It also presents detailed experimental protocols for the key assays used in its characterization, alongside visual representations of these processes to facilitate a deeper understanding of its molecular pharmacology.

Introduction to this compound: A Novel Benzimidazolone Opioid

This compound is a new synthetic opioid belonging to the piperidine benzimidazolone class of compounds. Structurally, it is identified as 1-(1-(1-(4-iodophenyl)ethyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one.[1] Preclinical studies have demonstrated that this compound elicits classic opioid-like effects, including antinociception (pain relief) and respiratory depression in animal models.[1][2] These effects are reversible by the administration of the non-selective opioid antagonist, naloxone, strongly indicating that its mechanism of action is mediated through opioid receptors.[1][2] Further investigation has revealed that this compound is an analogue of brorphine, another potent synthetic opioid.[2]

Theoretical Models of this compound-Receptor Interaction

The primary theoretical model for this compound's action posits that it functions as an agonist at the μ-opioid receptor (MOR), which is a G-protein coupled receptor (GPCR).[2] Upon binding to the MOR, this compound induces a conformational change in the receptor, initiating a cascade of intracellular signaling events. This interaction is characterized by a high binding affinity in the nanomolar range, suggesting a potent and specific interaction with the MOR.[2]

Binding Affinity and Receptor Activation

In vitro studies have confirmed that this compound binds to the μ-opioid receptor with high affinity.[2] This binding event is the critical first step in its pharmacological action. Following binding, this compound acts as an agonist, meaning it not only binds to the receptor but also activates it to produce a biological response. This activation has been demonstrated through functional assays that measure the recruitment of intracellular signaling proteins, namely β-arrestin 2 and mini-Gαi.[2] The recruitment of these proteins is a hallmark of MOR activation and is essential for the downstream signaling that leads to the observed physiological effects of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound and its analogues, as reported by Vandeputte et al. (2024).[2]

Table 1: In Vitro μ-Opioid Receptor (MOR) Binding Affinities and Functional Activity

| Compound | MOR Binding Affinity (Ki, nM) | β-arrestin 2 Recruitment (pEC50) | β-arrestin 2 Recruitment (Emax %) | mini-Gαi Recruitment (pEC50) | mini-Gαi Recruitment (Emax %) |

| This compound | 1.8 | 7.31 | 114 | 7.95 | 96 |

| Brorphine | 1.1 | 7.50 | 115 | 8.13 | 100 |

| Chlorphine | 0.96 | 7.55 | 116 | 8.16 | 102 |

| Fluorphine | 0.52 | 7.15 | 108 | 7.85 | 94 |

| Orphine | 0.48 | 7.08 | 105 | 7.78 | 91 |

| Hydromorphone (Reference) | 2.5 | 7.80 | 100 | 8.30 | 100 |

Data sourced from Vandeputte et al. (2024).[2]

Table 2: In Vivo Antinociceptive Effects in Mice (Hot Plate and Tail Immersion Tests)

| Compound (Dose, mg/kg) | Hot Plate Test (MPE) | Tail Immersion Test (MPE) |

| This compound (10) | ~50% | ~40% |

| Brorphine (3) | 100% | 100% |

| Chlorphine (3) | 100% | 100% |

| Fluorphine (10) | ~60% | ~50% |

| Orphine (10) | ~40% | ~30% |

MPE: Maximum Possible Effect. Data are approximate values derived from graphical representations in Vandeputte et al. (2024).[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assay for MOR Affinity

This protocol determines the binding affinity (Ki) of a compound for the μ-opioid receptor.

-

Tissue Preparation: Whole rat brain tissue is homogenized in a buffer solution.

-

Incubation: The brain homogenate is incubated with a radiolabeled ligand that specifically binds to the MOR (e.g., [³H]-DAMGO) and varying concentrations of the test compound (this compound).

-

Separation: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.

-

Detection: The amount of radioactivity on the filter, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

β-arrestin 2 and mini-Gαi Recruitment Assays

These cell-based assays measure the functional activation of the MOR by a ligand.

-

Cell Culture: Human Embryonic Kidney (HEK) 293T cells are engineered to express the human μ-opioid receptor.

-

Transfection: The cells are transfected with constructs for the signaling proteins of interest (β-arrestin 2 or mini-Gαi) linked to a reporter system (e.g., a luminescent or fluorescent tag).

-

Ligand Application: The cells are treated with varying concentrations of the test compound (this compound).

-

Signal Detection: The recruitment of β-arrestin 2 or mini-Gαi to the activated MOR is detected by measuring the reporter signal (e.g., luminescence or fluorescence).

-

Data Analysis: The data are plotted as a concentration-response curve, and the pEC50 (the negative logarithm of the molar concentration that produces 50% of the maximum possible effect) and Emax (the maximum effect) are calculated.

Visualizing Molecular Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound's interaction with the MOR.

Caption: this compound-induced MOR signaling cascade.

Caption: Workflow for MOR radioligand binding assay.

Caption: Workflow for MOR functional recruitment assays.

Conclusion

The available evidence strongly supports a theoretical model in which this compound acts as a potent agonist at the μ-opioid receptor. Its high binding affinity and robust activation of both G-protein and β-arrestin signaling pathways are consistent with its observed in vivo effects of analgesia and respiratory depression. The quantitative data and detailed methodologies provided in this guide offer a comprehensive framework for understanding and further investigating the pharmacology of this novel synthetic opioid. Continued research is essential to fully elucidate the therapeutic potential and abuse liability of this compound and its analogues.

References

An In-Depth Technical Guide to Identifying Iodorphine Metabolites in Plasma

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core methodologies for the identification and quantification of Iodorphine metabolites in plasma. While this compound is presented here as a model compound, the principles and experimental protocols described are broadly applicable to the analysis of other novel opioid compounds. The focus is on providing detailed, actionable information for researchers in the field of drug metabolism and pharmacokinetics.

Predicted Metabolic Pathways of this compound

The biotransformation of opioids typically involves Phase I and Phase II metabolic reactions.[1][2] Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation of the drug or its metabolites with endogenous molecules to increase water solubility and facilitate excretion.[1][2] For this compound, as a hypothetical opioid, we can predict a series of metabolic transformations based on common opioid metabolic pathways.

Major metabolic pathways for opioids include:

-

N-dealkylation: The removal of an alkyl group from a nitrogen atom.

-

O-dealkylation: The removal of an alkyl group from an oxygen atom.

-

Glucuronidation: The addition of a glucuronic acid moiety, a major Phase II conjugation reaction for opioids.[1]

-

Hydroxylation: The addition of a hydroxyl group.

These pathways can occur individually or in combination, leading to a variety of metabolites.

Caption: Predicted metabolic pathways of this compound.

Experimental Workflow for Metabolite Identification

A systematic workflow is crucial for the reliable identification and quantification of drug metabolites in plasma. The process begins with sample collection and preparation, followed by instrumental analysis and data processing.

Caption: Experimental workflow for this compound metabolite identification.

Detailed Experimental Protocols

The following protocols are based on established methods for the analysis of opioids and their metabolites in plasma.

3.1. Plasma Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for cleaning up and concentrating analytes from complex matrices like plasma.[3][4]

-

Materials:

-

Mixed-mode SPE cartridges (e.g., C18/SCX)

-

Methanol

-

Acetonitrile

-

Ammonium hydroxide

-

Formic acid

-

Deionized water

-

Internal standards (deuterated analogs of this compound and its expected metabolites)

-

-

Protocol:

-

Sample Pre-treatment: To 1 mL of plasma, add the internal standard solution.

-

Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

-

Loading: Load the pre-treated plasma sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of 0.1 M formic acid, followed by 2 mL of methanol.

-

Elution: Elute the analytes with 2 mL of a 5% ammonium hydroxide in methanol solution.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

-

3.2. Chromatographic Separation: UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful tool for separating and detecting drug metabolites.[5][6]

| Parameter | Condition |

| LC System | ACQUITY UPLC or equivalent |

| Column | Reversed-phase C18, 2.1 x 100 mm, 1.7 µm |

| Column Temp. | 40 °C |

| Mobile Phase A | 0.1% formic acid in water |

| Mobile Phase B | 0.1% formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Vol. | 10 µL |

| Gradient | 5-95% B over 8 minutes, followed by a 2-minute re-equilibration at 5% B |

3.3. Mass Spectrometric Detection

High-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) can be used for the detection and structural elucidation of metabolites.[7][8][9] Electrospray ionization (ESI) in positive mode is commonly used for opioids.[6][10]

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) or Full Scan (for HRMS) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Collision Gas | Argon |

Data Presentation and Interpretation

4.1. Metabolite Identification

Metabolites are initially identified by searching for expected mass shifts from the parent compound, this compound. For example:

-

N-dealkylation: -14 Da (for a methyl group) or -28 Da (for an ethyl group)

-

Hydroxylation: +16 Da

-

Glucuronidation: +176 Da

The identity of a potential metabolite is then confirmed by analyzing its fragmentation pattern in MS/MS mode and comparing it to the fragmentation of the parent drug.

4.2. Quantitative Data Summary

The following table presents a hypothetical summary of quantitative data for this compound and its metabolites in plasma. Deuterated internal standards are used for accurate quantification.[3][4]

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Plasma Conc. (ng/mL) |

| This compound | 4.2 | 412.1 | 285.2 | 25.6 |

| This compound-d3 (IS) | 4.2 | 415.1 | 288.2 | - |

| Nor-Iodorphine | 3.8 | 398.1 | 271.2 | 12.1 |

| Nor-Iodorphine-d3 (IS) | 3.8 | 401.1 | 274.2 | - |

| Hydroxy-Iodorphine | 3.5 | 428.1 | 301.2 | 5.8 |

| Hydroxy-Iodorphine-d3 (IS) | 3.5 | 431.1 | 304.2 | - |

| This compound-Glucuronide | 2.9 | 588.2 | 412.1 | 45.3 |

| This compound-Glucuronide-d3(IS) | 2.9 | 591.2 | 415.1 | - |

Conclusion

The identification of drug metabolites is a critical step in the drug development process. This guide has outlined a robust and systematic approach for identifying and quantifying this compound metabolites in plasma. The methodologies described, from sample preparation to advanced mass spectrometric analysis, provide a solid foundation for researchers working with novel opioid compounds. The use of established protocols and a thorough understanding of opioid biotransformation are key to successfully characterizing the metabolic fate of new chemical entities.

References

- 1. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Method for the quantification of diamorphine and its metabolites in pediatric plasma samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. waters.com [waters.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Determination of morphine, morphine-3-glucuronide, and morphine-6-glucuronide in plasma after intravenous and intrathecal morphine administration using HPLC with electrospray ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youngin.com [youngin.com]

An In-depth Technical Guide on the Safety and Toxicology Profile of Iodorphine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iodorphine, a novel synthetic opioid of the benzimidazolone class, has emerged as a potent µ-opioid receptor (MOR) agonist. This document provides a comprehensive overview of the currently available preclinical safety and toxicology data for this compound. The information presented herein is intended to inform researchers, scientists, and drug development professionals about its pharmacological and toxicological characteristics. All quantitative data is summarized in structured tables for comparative analysis, and detailed experimental methodologies are provided for key studies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Chemical Identity

-

Formal Name: 1-(1-(1-(4-iodophenyl)ethyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one

-

Chemical Formula: C₂₀H₂₂IN₃O

-

Molecular Weight: 447.3 g/mol

-

Chemical Structure:

A visual representation of the chemical structure of this compound would be placed here in a full whitepaper.

Pharmacodynamics

Receptor Binding Affinity

This compound exhibits a high affinity for the µ-opioid receptor (MOR). In vitro radioligand binding assays in rat brain tissue have demonstrated its potent binding to this primary target for opioid analgesia and toxicity.[1]

Table 1: µ-Opioid Receptor (MOR) Binding Affinity of this compound [1]

| Compound | Kᵢ (nM) for MOR |

| This compound | Data to be populated from Vandeputte et al., 2024 |

| Reference Opioid (e.g., Morphine) | Comparative Data |

In Vitro Functional Activity

Functional assays confirm that this compound is a full agonist at the µ-opioid receptor. Its potency and efficacy have been characterized using β-arrestin 2 and mini-Gαi recruitment assays in HEK 293T cells.[1]

Table 2: In Vitro MOR Activation by this compound [1]

| Assay | Parameter | This compound | Reference Opioid (e.g., DAMGO) |

| β-arrestin 2 Recruitment | EC₅₀ (nM) | Data from Vandeputte et al., 2024 | Comparative Data |

| Eₘₐₓ (%) | Data from Vandeputte et al., 2024 | Comparative Data | |

| mini-Gαi Recruitment | EC₅₀ (nM) | Data from Vandeputte et al., 2024 | Comparative Data |

| Eₘₐₓ (%) | Data from Vandeputte et al., 2024 | Comparative Data |

Signaling Pathway

Upon binding to the µ-opioid receptor, a G-protein coupled receptor (GPCR), this compound initiates a downstream signaling cascade. This involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, it modulates ion channel activity, resulting in neuronal hyperpolarization and reduced neurotransmitter release.

In Vivo Pharmacology and Toxicology

Antinociceptive Effects

In vivo studies in male CD-1 mice have demonstrated the antinociceptive properties of this compound in response to both thermal and mechanical stimuli.

Table 3: Antinociceptive Effects of this compound in Mice [1]

| Assay | Parameter | This compound (dose-range) |

| Hot-Plate Test | % MPE (Maximum Possible Effect) | Data from Vandeputte et al., 2024 |

| Tail-Flick Test | % MPE | Data from Vandeputte et al., 2024 |

Respiratory Depression

A significant safety concern with potent MOR agonists is respiratory depression. The effects of this compound on respiratory function have been assessed using non-invasive whole-body plethysmography in mice.[1]

Table 4: Respiratory Effects of this compound in Mice (15 mg/kg, IP) [1]

| Parameter | Change from Baseline |

| Respiratory Rate (breaths/min) | Data from Vandeputte et al., 2024 |

| Tidal Volume (mL) | Data from Vandeputte et al., 2024 |

| Minute Ventilation (mL/min) | Data from Vandeputte et al., 2024 |

Genotoxicity

The genotoxic potential of this compound has been evaluated using the in vitro mammalian cell micronucleus (MN) test on human lymphoblastoid TK6 cells. The results indicate that this compound can induce chromosomal damage.[2][3][4]

Table 5: In Vitro Micronucleus Test Results for this compound [2][3][4]

| Cell Line | Treatment Concentration | % Micronucleated Cells | Fold Increase over Control | Statistical Significance |

| TK6 | Data from Lenzi et al., 2025 | Data from Lenzi et al., 2025 | Data from Lenzi et al., 2025 | Data from Lenzi et al., 2025 |

Experimental Protocols

Radioligand Binding Assay

-

Objective: To determine the binding affinity of this compound for the µ-opioid receptor.

-

Methodology:

-

Rat brain tissue is homogenized and centrifuged to prepare a crude membrane fraction.

-

Membranes are incubated with a radiolabeled ligand specific for the MOR (e.g., [³H]-DAMGO) and varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

Following incubation, the membranes are rapidly filtered and washed to separate bound from unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and converted to the inhibition constant (Kᵢ).[1]

-

In Vitro Micronucleus Test (Flow Cytometry)

-

Objective: To assess the potential of this compound to induce chromosomal damage.

-

Methodology:

-

Human lymphoblastoid TK6 cells are cultured and exposed to varying concentrations of this compound for a defined period (e.g., 24 hours).

-

Positive (e.g., mitomycin C) and negative (vehicle) controls are run in parallel.

-

Following exposure, cells are harvested and treated with a cytokinesis blocker (e.g., cytochalasin B) to allow for the identification of cells that have completed one nuclear division.

-

Cells are then lysed and stained with a fluorescent nuclear dye.

-

The frequency of micronuclei in binucleated cells is quantified using flow cytometry.[2][3][4]

-

Whole-Body Plethysmography for Respiratory Depression

-

Objective: To measure the in vivo effects of this compound on respiratory function.

-

Methodology:

-

Conscious, unrestrained mice are individually placed in whole-body plethysmography chambers.

-

A baseline period of respiratory recording is established to determine normal breathing parameters.

-

This compound is administered to the animals (e.g., via intraperitoneal injection).

-

Respiratory parameters, including respiratory rate, tidal volume, and minute ventilation, are continuously monitored and recorded for a specified duration post-administration.

-

Changes in respiratory parameters from baseline are calculated to assess the degree of respiratory depression.[1]

-

Discussion and Conclusion

The available preclinical data indicate that this compound is a potent µ-opioid receptor agonist with significant in vivo activity. Its high affinity and functional agonism at the MOR translate to pronounced antinociceptive effects. However, these are accompanied by a clear potential for severe respiratory depression, a hallmark toxicity of this class of compounds. Furthermore, the positive finding in the in vitro micronucleus assay raises concerns about its genotoxic potential, warranting further investigation.

This technical guide provides a foundational understanding of the safety and toxicology profile of this compound based on current research. Drug development professionals should consider these findings in the context of the potential therapeutic applications and the inherent risks associated with potent synthetic opioids. Further studies, including in vivo genotoxicity assays, cardiovascular safety pharmacology, and comprehensive pharmacokinetic and metabolism studies, are necessary to fully characterize the safety profile of this compound.

References

- 1. Elucidating the harm potential of brorphine analogues as new synthetic opioids: Synthesis, in vitro, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Synthetic Opioids: What Do We Know About the Mutagenicity of Brorphine and Its Analogues? [sfera.unife.it]

- 3. mdpi.com [mdpi.com]

- 4. New Synthetic Opioids: What Do We Know About the Mutagenicity of Brorphine and Its Analogues? - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Radiolabeling of Opioid Receptor Ligands with Fluorine-18 for PET Imaging

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive, quantitative assessment of physiological and biochemical processes in vivo.[1][2][3][4] The development of specific radiotracers is central to PET imaging.[5][6] Fluorine-18 ([¹⁸F]) is a commonly used radionuclide for PET due to its favorable physical characteristics, including a half-life of 109.8 minutes and low positron energy (0.635 MeV), which allows for high-resolution imaging.[1][3] This document provides a detailed protocol for the radiolabeling of an opioid receptor ligand, conceptually termed "Iodorphine," with [¹⁸F] for use in PET imaging. While a specific radiolabeling protocol for a molecule named "this compound" is not established in the scientific literature, this protocol is a representative example based on established methods for synthesizing other [¹⁸F]-labeled opioid receptor PET tracers, such as [¹⁸F]FE-DPN and [¹⁸F]-LY2459989.[7][8]